molecular formula C5H11NO2 B2658543 [(2R)-1,4-dioxan-2-yl]methanamine CAS No. 1449010-18-7

[(2R)-1,4-dioxan-2-yl]methanamine

Cat. No. B2658543
CAS RN: 1449010-18-7
M. Wt: 117.148
InChI Key: PREOONMJIVUPMI-RXMQYKEDSA-N
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Description

“[(2R)-1,4-dioxan-2-yl]methanamine” is an organic compound with the molecular formula C5H11NO2 . It is also known as ®- (1,4-dioxan-2-yl)methanamine . The compound is typically stored at 4°C and is available in a solid, powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2;1H/t5-;/m1./s1 . This indicates the specific arrangement of atoms in the molecule and the stereochemistry of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 117.15 . It is a solid at room temperature and is typically stored at 4°C .

Scientific Research Applications

Biodegradation of 1,4-Dioxane

[(2R)-1,4-dioxan-2-yl]methanamine is related to the biodegradation of 1,4-dioxane . A strain of bacteria, Xanthobacter sp. YN2, has been identified as a highly efficient degrader of 1,4-dioxane . The underlying mechanisms of its extraordinary degradation performance are being studied, and it’s believed that a large number of genes involved in dioxane metabolism were constitutively expressed prior to dioxane exposure .

Environmental Remediation

Given its role in the biodegradation of 1,4-dioxane, [(2R)-1,4-dioxan-2-yl]methanamine could potentially be used in environmental remediation efforts . The degradation of 1,4-dioxane, a common pollutant, is of significant interest, and the use of bacteria like Xanthobacter sp. YN2 could provide a sustainable and effective method for treating contaminated sites .

Research in Methylotrophy

The study of [(2R)-1,4-dioxan-2-yl]methanamine can contribute to research in methylotrophy . The strain YN2 is a methylotroph, which provides it a major advantage as a pollutant degrader . This could lead to new insights into how methylotrophic organisms metabolize pollutants and other compounds.

Study of Metabolic Pathways

Research involving [(2R)-1,4-dioxan-2-yl]methanamine can help elucidate various metabolic pathways . For instance, glyoxylate metabolism was found to be essential during dioxane degradation by YN2 . The key intermediate glyoxylate was metabolized through three routes: glyoxylate carboligase pathway, malate synthase pathway, and anaplerotic ethylmalonyl–CoA pathway .

Industrial Applications

[(2R)-1,4-dioxan-2-yl]methanamine has potential industrial applications . It is available in bulk quantities and can be produced to customer specifications . It can be used in various fields of research and industry.

Materials Science

[(2R)-1,4-dioxan-2-yl]methanamine can be used in the field of materials science. It can be used in the production of biomedical materials, electronic materials, and energy materials.

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

[(2R)-1,4-dioxan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREOONMJIVUPMI-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CO1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-1,4-dioxan-2-yl]methanamine

CAS RN

1449010-18-7
Record name [(2R)-1,4-dioxan-2-yl]methanamine
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